4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate

Catalog No.
S6891050
CAS No.
2196195-87-4
M.F
C22H17NO8
M. Wt
423.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybe...

CAS Number

2196195-87-4

Product Name

4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate

IUPAC Name

[4-(4-nitrophenoxy)carbonylphenyl] 2,4-dimethoxybenzoate

Molecular Formula

C22H17NO8

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C22H17NO8/c1-28-18-11-12-19(20(13-18)29-2)22(25)31-16-7-3-14(4-8-16)21(24)30-17-9-5-15(6-10-17)23(26)27/h3-13H,1-2H3

InChI Key

GTOBZXOWFFWRDY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC

4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate is a complex organic compound notable for its unique structure and properties. It features a phenyl ring substituted with a nitrophenoxycarbonyl group and is further modified with a 2,4-dimethoxybenzoate moiety. This compound is part of a class of materials known for their liquid crystalline properties, particularly in ferroelectric applications. The presence of the nitro group enhances its electronic characteristics, making it suitable for various chemical and physical applications.

Involving 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate primarily focus on its synthesis and potential transformations in liquid crystal phases. The compound can undergo various reactions typical of esters and aromatic compounds, including hydrolysis, nucleophilic substitutions, and electrophilic aromatic substitutions. Additionally, its interactions with other molecular targets can lead to the formation of new derivatives or complexes, which may exhibit altered physical properties or biological activities .

Research indicates that 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate exhibits significant biological activity, particularly in the context of molecular interactions. It has been shown to interact with specific biological pathways, potentially influencing cellular processes. The exact mechanisms remain under investigation, but its structural features suggest that it may act as a modulator in biochemical pathways or as an active agent in medicinal chemistry .

The synthesis of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate typically involves multi-step organic reactions. Common methods include:

  • Nitration: Introduction of the nitro group onto the phenol ring.
  • Esterification: Formation of the benzoate through the reaction of benzoic acid derivatives with alcohols.
  • Coupling Reactions: The final assembly of the compound often involves coupling reactions that link the various functional groups together.

These methods can be optimized based on desired yields and purity levels .

The applications of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate are diverse:

  • Liquid Crystals: It is utilized in the development of ferroelectric nematic liquid crystals, which are important for display technologies.
  • Pharmaceuticals: Its biological activity suggests potential uses in drug development and medicinal chemistry.
  • Material Science: The compound's unique properties make it suitable for research into new materials with specific electronic or optical characteristics .

Interaction studies have shown that 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate can engage in various molecular interactions that influence its physical properties and biological activity. These studies often involve examining how the compound interacts with other molecules in solution or solid-state forms to understand its behavior in different environments. Such studies are crucial for determining the compound's applicability in real-world scenarios .

Several compounds share structural similarities with 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-ethoxy-4-[(4-nitrophenoxy)carbonyl]phenylEthoxy substitution on the phenyl ringAlters solubility and phase behavior
2-(4-nitrophenoxy)ethyl benzoateEthyl group instead of methoxyDifferent electronic properties
5-bromo-2,3-dimethoxybenzoateBromine substitutionEnhanced reactivity due to halogen presence

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Exact Mass

423.09541650 g/mol

Monoisotopic Mass

423.09541650 g/mol

Heavy Atom Count

31

Dates

Last modified: 04-14-2024

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